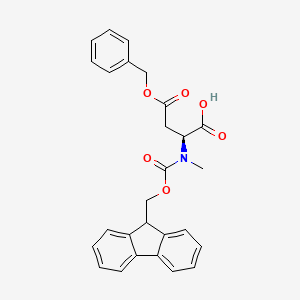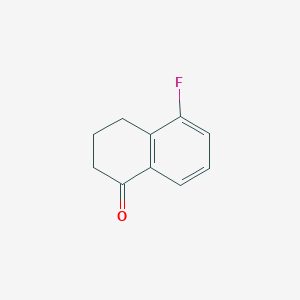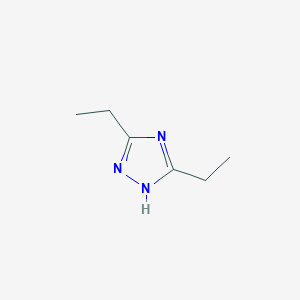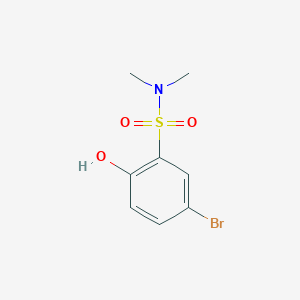
Fmoc-N-Me-Asp(OBzl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-Methyl-Aspartic Acid Benzyl Ester: is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group provides protection to the amino group, while the benzyl ester (OBzl) protects the carboxyl group, allowing for selective deprotection and subsequent reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Methyl-Aspartic Acid Benzyl Ester typically involves the following steps:
Protection of the Amino Group: The amino group of N-methyl-aspartic acid is protected using the Fmoc group. This is achieved by reacting N-methyl-aspartic acid with Fmoc-chloride in the presence of a base such as sodium carbonate.
Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a benzyl ester. This is done by reacting the Fmoc-protected N-methyl-aspartic acid with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of Fmoc-N-Methyl-Aspartic Acid Benzyl Ester involves large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive steps of peptide synthesis with high precision and efficiency. The process includes:
- Automated addition of Fmoc-protected amino acids.
- Sequential deprotection and coupling reactions.
- Purification of the final product using techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl ester can be cleaved using hydrogenation or acidic conditions.
Coupling Reactions: The compound can undergo peptide bond formation with other amino acids or peptides using coupling agents like DCC or HBTU.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal; hydrogenation or trifluoroacetic acid for benzyl ester cleavage.
Coupling: Dicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt), or Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU).
Major Products Formed:
Deprotected Amino Acid: Removal of the Fmoc and benzyl ester groups yields N-methyl-aspartic acid.
Peptides: Coupling reactions result in the formation of peptides with N-methyl-aspartic acid as a residue.
科学的研究の応用
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Solid-Phase Synthesis: Facilitates the stepwise construction of peptides on a solid support.
Biology:
Protein Engineering: Utilized in the design and synthesis of modified proteins with specific properties.
Enzyme Studies: Helps in the study of enzyme-substrate interactions by incorporating modified amino acids into peptides.
Medicine:
Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry:
Biotechnology: Employed in the production of biopharmaceuticals and other biologically active compounds.
Material Science: Used in the synthesis of peptide-based materials with unique properties.
作用機序
The mechanism of action of Fmoc-N-Methyl-Aspartic Acid Benzyl Ester primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The benzyl ester protects the carboxyl group, allowing for selective deprotection and subsequent coupling reactions. The compound does not have a specific biological target or pathway, as its primary function is in chemical synthesis.
類似化合物との比較
Fmoc-Aspartic Acid Benzyl Ester: Similar structure but without the N-methyl group.
Fmoc-N-Methyl-Glutamic Acid Benzyl Ester: Similar structure but with an additional methylene group in the side chain.
Fmoc-N-Methyl-Aspartic Acid t-Butyl Ester: Similar structure but with a tert-butyl ester instead of a benzyl ester.
Uniqueness:
N-Methylation: The presence of the N-methyl group in Fmoc-N-Methyl-Aspartic Acid Benzyl Ester provides unique steric and electronic properties, influencing the reactivity and stability of the compound.
Benzyl Ester Protection: The benzyl ester group offers a different deprotection profile compared to other ester protecting groups, allowing for selective cleavage under specific conditions.
特性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-28(24(26(30)31)15-25(29)33-16-18-9-3-2-4-10-18)27(32)34-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,30,31)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXORJMTNSIPAW-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)







![5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B1339380.png)




